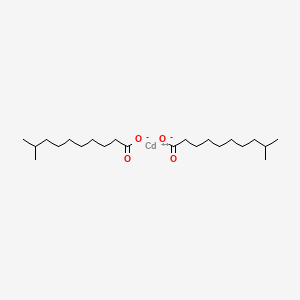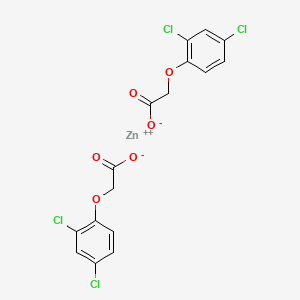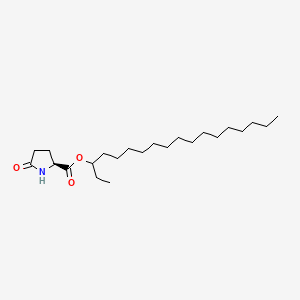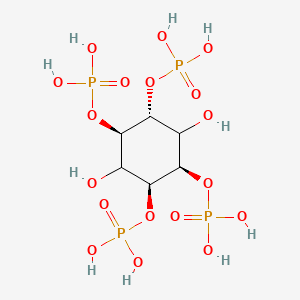
myo-Inositol, tetrakis(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
myo-Inositol, tetrakis(dihydrogen phosphate): It is a water-soluble compound that plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .
化学反应分析
Types of Reactions: : myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lower inositol phosphates and free phosphate ions.
Phosphorylation: It can be further phosphorylated to produce higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to myo-inositol.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Phosphorylation: Requires phosphoric acid derivatives and catalysts.
Dephosphorylation: Utilizes specific phosphatase enzymes.
Major Products
Hydrolysis: Produces lower inositol phosphates such as myo-inositol trisphosphate and bisphosphate.
Phosphorylation: Can yield higher inositol phosphates like myo-inositol pentakisphosphate and hexakisphosphate.
科学研究应用
myo-Inositol, tetrakis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a crucial role in cellular signaling pathways, particularly in calcium signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, diabetes, and cardiovascular diseases.
作用机制
The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
myo-Inositol 1,3,4,6-tetrakisphosphate: Another tetrakisphosphate derivative with phosphate groups at different positions.
myo-Inositol 1,4,5-trisphosphate: A trisphosphate derivative involved in similar signaling pathways.
myo-Inositol hexakisphosphate: A hexaphosphate derivative with more extensive phosphorylation.
Uniqueness: : myo-Inositol, tetrakis(dihydrogen phosphate) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to regulate intracellular calcium levels through multiple mechanisms sets it apart from other inositol phosphates .
属性
CAS 编号 |
27121-72-8 |
|---|---|
分子式 |
C6H16O18P4 |
分子量 |
500.08 g/mol |
IUPAC 名称 |
[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1 |
InChI 键 |
ZAWIXNGTTZTBKV-BAHMFFLCSA-N |
手性 SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


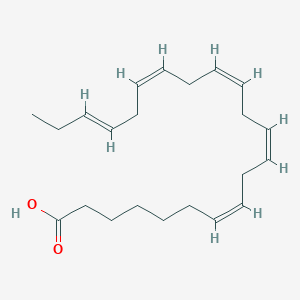
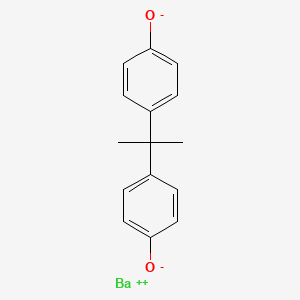
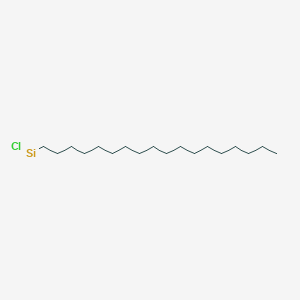
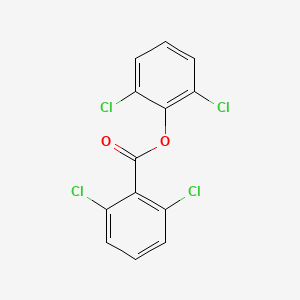
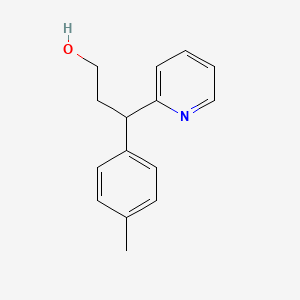
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
